molecular formula C22H40B2O5Si B15290524 [2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl](tert-butyl)dimethylsilane

[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl](tert-butyl)dimethylsilane

Cat. No.: B15290524
M. Wt: 434.3 g/mol
InChI Key: WMVBBXKMBYXWFS-UHFFFAOYSA-N
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Description

2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane is a complex organosilicon compound that features both boron and silicon atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane typically involves the reaction of furan derivatives with boronic esters and silanes under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired product through cross-coupling reactions. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon), elevated temperatures, and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the boronic ester groups to boranes.

    Substitution: The silicon and boron atoms can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane is used as a building block for the synthesis of more complex molecules. Its boronic ester groups make it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for the development of new drugs and diagnostic tools. Its ability to form stable complexes with biomolecules can be exploited in various biological assays and imaging techniques.

Medicine

In medicine, the compound’s potential as a drug delivery agent is being explored. Its ability to form stable complexes with therapeutic agents can enhance the delivery and efficacy of drugs, particularly in targeted therapies.

Industry

In the industrial sector, 2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane involves its interaction with specific molecular targets. The boronic ester groups can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of enzymes and other proteins. The silicon atom can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-yldimethylsilane: Similar structure but with a thiophene ring instead of a furan ring.

    2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-3-yldimethylsilane: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of 2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yldimethylsilane lies in its combination of boronic ester and silicon functionalities, which provide a versatile platform for various chemical reactions and applications. Its furan ring also imparts specific electronic and steric properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H40B2O5Si

Molecular Weight

434.3 g/mol

IUPAC Name

[2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl]-tert-butyl-dimethylsilane

InChI

InChI=1S/C22H40B2O5Si/c1-18(2,3)30(12,13)15-14-16(23-26-19(4,5)20(6,7)27-23)25-17(15)24-28-21(8,9)22(10,11)29-24/h14H,1-13H3

InChI Key

WMVBBXKMBYXWFS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(O2)B3OC(C(O3)(C)C)(C)C)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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